n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 11603, also known as 6-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of β-carbolines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 11603 typically involves the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or acetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 11603 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 6-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid derivatives.
Reduction: Formation of 6-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carbinol.
Substitution: Formation of various substituted β-carboline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex β-carboline derivatives.
Biology: It has shown potential as a neuroprotective agent and is being investigated for its effects on the central nervous system.
Medicine: Preliminary studies suggest its potential use in the treatment of neurodegenerative diseases and certain types of cancer.
Industry: It is used in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of NSC 11603 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in neurotransmitter metabolism, such as monoamine oxidase.
Pathways Involved: It modulates the levels of neurotransmitters like serotonin and dopamine, thereby exerting its neuroprotective effects. Additionally, it may induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
NSC 11603 can be compared with other β-carboline derivatives, such as harmine and harmaline:
Harmine: Known for its anti-inflammatory and anti-cancer properties, harmine shares a similar structure but differs in its specific functional groups.
Harmaline: Another β-carboline derivative, harmaline is known for its psychoactive effects and is used in traditional medicine.
Uniqueness of NSC 11603:
Structural Features: The presence of a methyl group at the 6-position and a carboxylic acid group at the 3-position distinguishes NSC 11603 from other β-carbolines.
Biological Activity: Its unique structure contributes to its distinct biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
5417-87-8 |
---|---|
Molekularformel |
C10H14ClN5 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
N-tert-butyl-6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14ClN5/c1-10(2,3)15-7-6-5-12-16(4)8(6)14-9(11)13-7/h5H,1-4H3,(H,13,14,15) |
InChI-Schlüssel |
BQWMHPMHSSIKLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=C2C=NN(C2=NC(=N1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.